molecular formula C17H20INO3 B1247403 25I-Nboh CAS No. 919797-20-9

25I-Nboh

Cat. No. B1247403
CAS RN: 919797-20-9
M. Wt: 413.25 g/mol
InChI Key: FEUZHYRXGQTBRO-UHFFFAOYSA-N
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Description

25I-NBOH, also known as 2C-I-NBOH, NBOH-2C-I, and Cimbi-27, is a novel synthetic psychedelic substance of the phenethylamine class . It is a closely related analog of 25I-NBOMe and is reported to share most of its properties with the exception of a moderately reduced potency and a shorter duration . It was first synthesized and documented in 2006 by a team at Purdue University .


Molecular Structure Analysis

25I-NBOH is a labile molecule, which fragments into 2C-I when analyzed by routine seized material screening gas chromatography (GC) methods . GC–mass spectrometry (MS), liquid chromatography–quadrupole time-of-flight-MS, and Fourier transform infrared and nuclear magnetic resonance analyses were performed to complete molecular characterization .


Chemical Reactions Analysis

25I-NBOH is a thermolabile molecule that undergoes degradation under routine gas chromatography–mass spectrometry analysis leading to misidentification . A specific method for reliable identification of 25I-NBOH using GC/MS has been reported .


Physical And Chemical Properties Analysis

The chemical formula of 25I-NBOH is C17H20INO3 . It is a labile molecule which fragments into 2C-I when analyzed by routine gas chromatography (GC) methods .

Scientific Research Applications

1. Agonist Activity at Serotonin 5-HT2A Receptor

  • Study Findings: 25I-NBOH is identified as a potent serotonin 5-HT2A receptor agonist. This property was highlighted in a study where 25I-NBOH was found in blotter papers seized in Brazil. Despite its potency, 25I-NBOH is not widely regulated and is often misidentified due to its lability under certain analytical conditions (Arantes et al., 2017).

2. Role in Cytochrome P450 Enzyme Metabolism

  • Study Findings: The metabolism of 25I-NBOH involves several cytochrome P450 enzymes, including CYP3A4 and CYP2D6. This study also identified the primary metabolic pathways and potential drug-drug interactions, especially when combined with strong CYP3A4 inhibitors (Nielsen et al., 2017).

3. Electroanalytical Identification and Differentiation

  • Study Findings: A novel, fast, and sensitive electrochemical method was developed for detecting 25I-NBOH, allowing differentiation between 25I-NBOH, 2C-I, and 25I-NBOMe. This method is valuable for analytical purposes, especially in forensic toxicology (Andrade et al., 2019).

4. Analytical Challenges in Identification

  • Study Findings: Due to its thermolabile nature, 25I-NBOH often poses challenges in routine GC–MS analyses, leading to misidentification. Adjustments in standard GC–MS methods can enable more accurate identification, thus enhancing the reliability of forensic toxicology results (Neto et al., 2017).

5. Characterization of Bioactive N-Benzyl-Substituted Phenethylamines

  • Study Findings: The study focuses on the characterization of a group of N-benzylphenethylamines, including 25I-NBOH. It highlights the importance of detailed analytical data for correct identification, which is crucial in medicinal research and forensic investigations (Brandt et al., 2015).

Safety And Hazards

25I-NBOH is harmful if swallowed or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, and use only outdoors or in a well-ventilated area .

Future Directions

After the introduction of 25I-NBOH, new NBOH substances have been identified in recent years . The identification of seized blotter papers between 2014 and beginning of 2019 showed that NBOH substances have become the main hallucinogenic drug in the region . These group are thermolabile under gas chromatographic conditions, demanding other analytical approaches of analysis to avoid misidentifications . Unfortunately, the knowledge about toxicology of NBOHs are limited .

properties

IUPAC Name

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUZHYRXGQTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433993
Record name 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25I-Nboh

CAS RN

919797-20-9
Record name 2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919797-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25I-NBOH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25I-NBOH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9G4BGW8K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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